Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate dihydrochloride
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Overview
Description
Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate dihydrochloride is a chemical compound with the molecular formula C13H18N2O2·2HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Amination: The amino group is introduced through a reductive amination process.
Esterification: The carboxylate group is esterified using methanol and an acid catalyst.
Formation of the Dihydrochloride Salt: The final compound is obtained by treating the ester with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzyl and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in the desired therapeutic or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate: The non-dihydrochloride form of the compound.
1-Benzyl-3-aminopyrrolidine: A related compound with a similar pyrrolidine structure.
3-Amino-1-benzylpyrrolidine-3-carboxylate: Another derivative with slight structural variations.
Uniqueness
Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate dihydrochloride is unique due to its specific dihydrochloride salt form, which can influence its solubility, stability, and reactivity. This makes it particularly useful in certain applications where these properties are critical.
Properties
IUPAC Name |
methyl 3-amino-1-benzylpyrrolidine-3-carboxylate;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.2ClH/c1-17-12(16)13(14)7-8-15(10-13)9-11-5-3-2-4-6-11;;/h2-6H,7-10,14H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHILGWAVWMVLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCN(C1)CC2=CC=CC=C2)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659689 |
Source
|
Record name | Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168210-69-3 |
Source
|
Record name | Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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